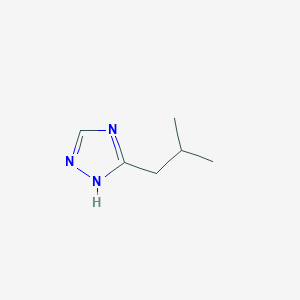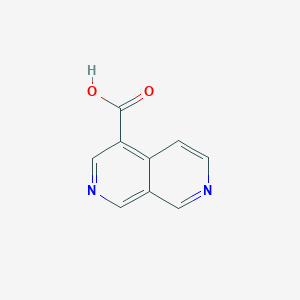
2,7-Naphthyridine-4-carboxylic acid
Overview
Description
2,7-Naphthyridine-4-carboxylic acid is a chemical compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 . It is a derivative of naphthyridine, a class of compounds that have sparked great attention in recent years due to their biological uses .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various chemical reactions. For instance, substituted tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile was prepared by the reaction of 1-methyl piperidin-4-one with CS2, malononitrile, and triethylamine .Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused system of two pyridine rings . The InChI code for this compound is 1S/C9H6N2O2/c12-9(13)8-5-11-4-6-3-10-2-1-7(6)8/h1-5H,(H,12,13) .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can be converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .Scientific Research Applications
Hydrogen Bonding and Supramolecular Architectures
Studies have highlighted the significance of hydrogen bonding involving 2,7-naphthyridine derivatives. For instance, Jin et al. (2011) focused on the hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives. They reported the preparation of anhydrous and hydrous multicomponent adducts of these compounds with various carboxylic acids. Their findings revealed the formation of 3D supramolecular architectures stabilized by N-H···O hydrogen bonds and other non-covalent interactions (Jin, Zhang, Liu, Wang, He, Shi, & Lin, 2011).
Synthesis and Antitumor Activity
Wójcicka et al. (2013) synthesized new derivatives of 2,7-naphthyridine-3-carboxylic acid and evaluated their anticancer activities. They conducted in vitro screening against various human tumor cell lines, discovering that some compounds exhibited significant activity, particularly against central nervous system cancer (Wójcicka, Wagner, Dryś, & Nawrocka, 2013).
Crystal Structures and Organic Salts
Another study by Jin et al. (2011) investigated the noncovalent weak interactions between organic bases and carboxylic acid derivatives. They prepared various organic salts and analyzed their crystal structures, noting the importance of classical hydrogen bonding interactions and secondary propagating interactions in the structure extension of the complexes (Jin, Liu, Wang, & Guo, 2011).
Antibacterial Applications
In the realm of antibacterial research, Egawa et al. (1984) synthesized compounds with 2,7-naphthyridine derivatives that showed promising antibacterial activities. These compounds were more active than existing antibiotics in their studies, highlighting the potential of 2,7-naphthyridine derivatives in developing new antibacterial agents (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Synthesis and Spectroscopic Properties
Perillo, Kremenchuzky, and Blanco (2009) worked on synthesizing derivatives of 2,7-naphthyridine and analyzing their spectroscopic properties. Their research aimed at understanding the potential pharmacological activity of these compounds, supported by detailed spectroscopic data (Perillo, Kremenchuzky, & Blanco, 2009).
Direct Access to 4-Carboxy-1,8-Naphthyridines
Zong, Zhou, and Thummel (2008) discussed a method to directly access bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. Their method provided a streamlined approach to synthesize these compounds, useful in the formation of metal complexes and in anchoring ligands to semiconductor surfaces (Zong, Zhou, & Thummel, 2008).
Mechanism of Action
Target of Action
Naphthyridines, a class of compounds to which 2,7-naphthyridine-4-carboxylic acid belongs, have been associated with diverse biological activities . They have been found to interact with various targets, leading to antiarrhythmic, analgesic, anti-inflammatory, antimicrobial, and anxiolytic effects .
Mode of Action
For instance, nalidixic acid, a quinolone derivative, interferes with DNA synthesis by inhibiting bacterial DNA gyrase
Biochemical Pathways
For example, some naphthyridine derivatives have shown anticancer activity, suggesting they may interact with pathways involved in cell proliferation and apoptosis .
Pharmacokinetics
Quinolone derivatives, a related class of compounds, are known for their enhanced antibacterial activity and improved pharmacokinetic profile . They exhibit favorable pharmacokinetic profiles, resulting in higher serum concentrations . It’s possible that this compound might share similar properties, but more research is needed to confirm this.
Result of Action
Some naphthyridine derivatives have shown anticancer activity in liver and breast cancer cells . This suggests that these compounds may induce cell death or inhibit cell proliferation, but the exact molecular and cellular effects of this compound remain to be elucidated.
Future Directions
properties
IUPAC Name |
2,7-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-5-11-4-6-3-10-2-1-7(6)8/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFQAGRMXWVKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CN=CC(=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B3135756.png)
![3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid](/img/structure/B3135758.png)
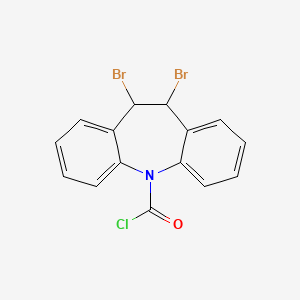
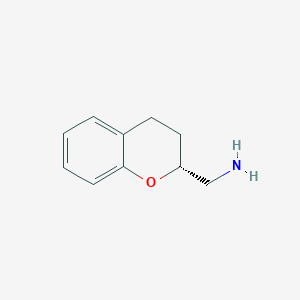


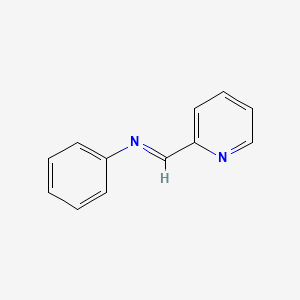


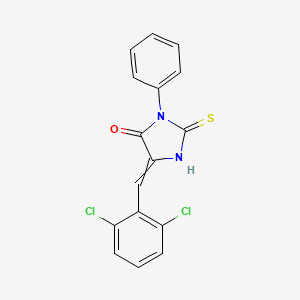
![Thieno[2,3-d]thiazol-2-amine](/img/structure/B3135850.png)
